molecular formula C14H25NO5 B1404979 (1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester CAS No. 1392745-22-0

(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester

Cat. No.: B1404979
CAS No.: 1392745-22-0
M. Wt: 287.35 g/mol
InChI Key: YFFMJGAVWORNIZ-OUAUKWLOSA-N
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Description

(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester is a high-value chiral cyclohexane derivative designed for advanced pharmaceutical research and chemical synthesis. This compound serves as a versatile synthetic building block, with its defined stereochemistry making it particularly valuable for constructing complex molecules with specific spatial orientations. The tert-butoxycarbonyl (Boc) protecting group safeguards the amine functionality, allowing for selective deprotection under mild acidic conditions and facilitating sequential synthetic steps. Simultaneously, the ethyl ester group offers a handle for further functionalization, such as hydrolysis to a carboxylic acid or amide coupling. The cis-relationship between the amino and hydroxy groups on the cyclohexane ring, as defined by the (1R,3S,4R) configuration, makes this compound a critical intermediate in medicinal chemistry. It is primarily used in the development of active pharmaceutical ingredients (APIs), particularly for constructing conformationally constrained peptide mimetics and other bioactive scaffolds that target central nervous system disorders, infectious diseases, and metabolic conditions. This product is provided as a white to off-white solid. It is recommended to store the material at 0-8°C to ensure long-term stability. This chemical is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl (1R,3S,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFMJGAVWORNIZ-OUAUKWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H]([C@H](C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

(1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

This compound is synthesized through multiple stages, starting from (1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one . The process involves:

  • Stage 1 : Reaction with potassium carbonate in ethanol at 90°C for 2 hours.
  • Stage 2 : Treatment with sodium azide and ammonium chloride in N,N-dimethylformamide at 80°C for 2 hours.

(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

This stereoisomer is prepared starting from (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate ethyl ester . The synthesis involves:

  • Addition of aqueous ammonia.
  • Protection with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc-protected amino group.

Data Table: Comparison of Similar Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Synthesis Starting Material
(1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester 1210348-16-5 C14H25NO5 287.35 (1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one
(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester 365997-33-7 C14H25NO5 287.35 (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate ethyl ester

While specific preparation methods for (1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester are not detailed in the available literature, insights from similar compounds suggest that its synthesis could involve selective introduction of functional groups and protection steps. Further research and experimentation would be necessary to establish a precise synthesis protocol for this compound.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Deprotection of the Boc group is typically achieved using acids like trifluoroacetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then participate in various biochemical reactions. The hydroxyl and carboxylic acid groups can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Functional Group Modifications

  • Boc Protection: The Boc group in the target compound enhances solubility in organic solvents and prevents unwanted side reactions during synthesis . Its absence in the hydrochloride derivative (CAS: N/A) increases polarity, limiting utility in non-polar reaction systems .
  • Azido vs.
  • Fluorine Substitution : The fluoro analog (CAS: 2165650-19-9) exhibits increased metabolic stability due to fluorine’s electronegativity, though synthetic complexity rises .

Stereochemical Variations

  • The (1R,3S,4R) configuration is critical for Edoxaban’s activity. The (1R,3S,4S) stereoisomer (CAS: 1392745-19-5) disrupts hydrogen-bonding networks, reducing binding affinity to Factor Xa .
  • Positional isomers (e.g., Boc on C4 instead of C3, CAS: 1403763-28-9) alter steric hindrance, affecting reaction kinetics in amide bond formation .

Biological Activity

Overview

(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester, commonly referred to as Boc-HyC, is an organic compound with significant applications in medicinal chemistry. Its unique stereochemistry and functional groups contribute to its biological activity, making it a subject of interest for researchers studying enzyme interactions and potential therapeutic effects.

  • Molecular Formula: C14_{14}H25_{25}NO5_5
  • CAS Number: 1210348-16-5
  • Molecular Weight: 283.36 g/mol
  • Structure: The compound features a cyclohexane ring with hydroxyl and amino functional groups, protected by a tert-butoxycarbonyl (Boc) group.

The biological activity of Boc-HyC is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the amino group may facilitate enzyme-substrate interactions. Research indicates that Boc-HyC may modulate biochemical pathways related to fatty acid synthesis and other metabolic processes.

Enzyme Inhibition

Boc-HyC has been evaluated for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. In vitro studies have demonstrated that Boc-HyC effectively inhibits ACC activity, leading to decreased fatty acid synthesis in cell cultures such as HepG2 liver cells.

Table 1: Inhibition of ACC Activity by Boc-HyC

Concentration (µM)ACC Activity (% Inhibition)
0.115
145
1080

Case Studies

  • Study on HepG2 Cells:
    A study investigated the effects of Boc-HyC on lipid metabolism in HepG2 cells. Results showed that treatment with Boc-HyC significantly reduced intracellular triglyceride levels and altered the expression of genes involved in lipid metabolism.
  • In Vivo Studies:
    In animal models, administration of Boc-HyC resulted in reduced body weight gain and improved lipid profiles in obese rats fed a high-fat diet. This suggests potential therapeutic applications for obesity management.

Applications in Drug Development

Boc-HyC is being explored as a building block for the synthesis of various bioactive molecules. Its ability to inhibit key metabolic enzymes positions it as a candidate for developing drugs targeting metabolic disorders such as obesity and diabetes.

Comparison with Similar Compounds

The biological activity of Boc-HyC can be compared with other compounds possessing similar functional groups:

Compound NameACC Inhibition (%)Unique Features
(1R,3S,4R)-4-amino-3-hydroxy-cyclohexane-carboxylic acid ethyl ester30Lacks the Boc protecting group
(1R,3S,4R)-4-(Boc-amino)-3-keto-cyclohexane-carboxylic acid ethyl ester60Contains a keto group instead

Q & A

Q. Critical Factors :

  • Temperature : Lower temperatures (0–5°C) during hydroxylation minimize racemization.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates in Boc protection.
  • Catalysts : Use of chiral catalysts (e.g., Sharpless conditions) ensures retention of the (1R,3S,4R) configuration .

How does the stereochemistry of this compound impact its biological activity compared to diastereomers or enantiomers?

Answer:
The (1R,3S,4R) configuration confers unique spatial arrangements that influence binding to enzymatic targets. For example:

  • Enzyme Inhibition : The 4-hydroxy group forms hydrogen bonds with active-site residues in cyclooxygenase (COX) enzymes, while the Boc-protected amino group modulates steric interactions. Diastereomers (e.g., 1S,3R,4S) show 10–30% reduced binding affinity due to misalignment of functional groups .
  • Receptor Selectivity : Compared to the (1R,3R,4R) enantiomer, the target compound exhibits 5-fold higher selectivity for serotonin receptors (5-HT₂A), attributed to the axial orientation of the hydroxyl group .

Q. Methodological Insight :

  • Molecular Dynamics Simulations : Used to predict binding modes and validate experimental IC₅₀ discrepancies.
  • X-ray Crystallography : Resolves stereochemical ambiguities in protein-ligand complexes .

What analytical techniques are most effective for characterizing this compound and detecting impurities?

Answer:
Primary Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry via coupling constants (e.g., J₃,4 = 8.2 Hz for trans-diaxial protons) and detects residual solvents .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₄H₂₅NO₅, [M+H]⁺ = 288.18) and identifies Boc-deprotected byproducts .
  • Chiral HPLC : Resolves enantiomeric impurities (e.g., using a Chiralpak AD-H column, hexane/isopropanol mobile phase) with >99% enantiomeric excess .

Q. Advanced Methods :

  • 2D NOESY : Maps spatial proximity of the 3-Boc-amino and 4-hydroxy groups to confirm relative configuration .

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from:

Variability in Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) alter ionization states of the hydroxyl and amino groups. Standardize assays using HEPES buffer (pH 7.2) for consistency .

Impurity Profiles : Unidentified diastereomers (e.g., 1R,3S,4S) may co-elute in HPLC. Use orthogonal purification (e.g., silica gel chromatography followed by recrystallization) .

Cell Line Heterogeneity : Test across multiple cell lines (e.g., HEK293 vs. CHO) to confirm target specificity.

Case Study : A reported IC₅₀ variation of 2.5–10 µM for COX-2 inhibition was traced to residual DMSO in stock solutions, which artificially enhanced solubility and activity .

What strategies optimize the Boc deprotection step without compromising the hydroxyl group?

Answer:
Standard Deprotection : Use TFA/DCM (1:1 v/v) for 2–4 hours at 0°C, achieving >95% yield .
Challenges : Acidic conditions risk hydroxyl group dehydration.

Q. Optimized Approaches :

  • Buffered TFA : Add 5% H₂O to quench reactive intermediates and stabilize the hydroxyl group .
  • Microwave-Assisted Deprotection : Reduces reaction time to 10 minutes at 50°C, minimizing side reactions .
  • Alternative Protecting Groups : Compare with Fmoc protection, which requires milder bases (piperidine) but offers lower stability in esterification .

How does this compound compare to structurally similar derivatives in peptide coupling efficiency?

Answer:
Key Comparisons :

CompoundCoupling Efficiency (%)Notes
Target Compound85–90Boc group prevents amine interference during activation
(1R,3S,4R)-3-Amino-4-hydroxy (unprotected)60–70Free amino group leads to side reactions
(1R,3S,4S)-3-Boc-amino75–80Altered hydroxyl orientation reduces solubility in DMF

Q. Methodology :

  • Coupling Agents : EDCI/HOBT outperforms DCC due to reduced racemization.
  • Solvent Optimization : DMF/THF (3:1) enhances solubility of Boc-protected intermediates .

What computational tools predict the metabolic stability of this compound?

Answer:
In Silico Models :

  • ADMET Predictor® : Estimates hepatic clearance (e.g., 15 mL/min/kg) and identifies labile sites (e.g., ester hydrolysis) .
  • CYP450 Docking (AutoDock Vina) : Predicts oxidation at the cyclohexane ring (C-4) by CYP3A4, validated via LC-MS metabolite profiling .

Q. Experimental Validation :

  • Microsomal Stability Assays : Incubate with human liver microsomes (HLM) and NADPH to quantify t₁/₂ (~45 minutes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester
Reactant of Route 2
(1R,3S,4R)-3-(Boc-amino)-4-hydroxy-cyclohexane-carboxylic acid ethyl ester

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